acetic acid

Übersicht

Beschreibung

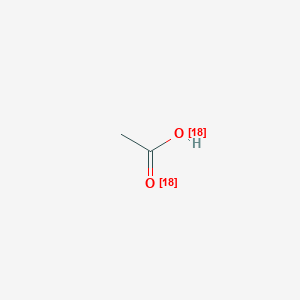

Acetic acid (CH₃COOH), a simple carboxylic acid, is a colorless liquid with a pungent odor and a sour taste. It is a weak acid with a dissociation constant (pKa) of 4.76 (1.8×10⁻⁵) , making it less acidic than mineral acids but more acidic than alcohols. Its molecular structure includes a polar carboxyl group, enabling hydrogen bonding and solubility in water, ethanol, and ether. This compound is a precursor in synthesizing esters (e.g., ethyl acetate), acetic anhydride, and polymers like polyethylene terephthalate (PET) .

Key applications span agriculture, food preservation, and industrial processes. For instance, 20 mM this compound enhances plant drought and salinity tolerance while preserving antioxidants in edible crops like spinach and tomatoes . Industrially, it reduces graphene growth temperatures from 1000°C to 800°C by removing copper oxide during chemical vapor deposition . Its cost-effectiveness ($330/ton) and biodegradability further drive its adoption in sustainable practices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

acetic acid can be synthesized through several methods. One common approach involves the oxidation of ethanol-18O2 or acetaldehyde-18O2 using oxygen-18 enriched water. The reaction typically requires a catalyst, such as palladium or platinum, and is conducted under controlled temperature and pressure conditions to ensure the incorporation of the oxygen-18 isotope .

Industrial Production Methods

Industrial production of this compound-18O2 is less common due to the high cost of oxygen-18. it can be produced on a smaller scale using specialized equipment and techniques to ensure high isotopic purity. The process involves the careful handling of oxygen-18 enriched precursors and the use of advanced catalytic systems to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

acetic acid undergoes various chemical reactions, similar to regular this compound. These include:

Oxidation: this compound can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: It can be reduced to ethanol-18O2 using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and oxygen-18 enriched water.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Ethanol-18O2.

Substitution: Esters, amides, and other this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Healthcare and Pharmaceuticals

Wound Care and Antiseptics

Dilute solutions of acetic acid are effective in managing wound infections, particularly those caused by antibiotic-resistant bacteria such as Pseudomonas aeruginosa. Its mild antibacterial properties make it suitable for skin disinfection and wound irrigation .

Drug Synthesis and Active Pharmaceutical Ingredients (APIs)

this compound serves as a solvent and reagent in the synthesis of important APIs. It aids in producing esters and anhydrides, forming the backbone for various drugs. High-purity this compound is crucial for maintaining quality standards in life-saving medications .

Renewable Energy and Biofuel Production

Bioconversion Pathways

this compound plays a pivotal role in biofuel production, particularly through processes involving acetogenic bacteria that convert biomass into ethanol or other fuels. These microbial pathways utilize this compound as an intermediate, making it essential for large-scale biofuel operations .

Fuel Cells and Electrochemistry

Research indicates that this compound can be used as an alternative feedstock for microbial fuel cells, generating electricity through electrochemical reactions. This approach presents a cleaner option compared to traditional petroleum-based fuels .

Nanotechnology and Advanced Materials

Graphene Synthesis

this compound has been explored as a greener alternative in the production of high-quality graphene by removing metal catalysts and impurities. Its relatively gentle profile makes it preferable to more corrosive acids like hydrochloric or sulfuric acid .

Polymer Enhancements

In advanced coatings and adhesives, this compound modifies polymer surfaces to achieve desired hydrophilicity or cross-linking levels. This control leads to improved mechanical properties in polymer matrices .

Manufacturing and Industry

Vinyl Acetate Monomer (VAM) Production

this compound is essential in the synthesis of VAM, which is crucial for producing polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). These materials are integral to adhesives, coatings, and films .

Industrial-Strength Cleaning Solutions

Higher concentrations of this compound (e.g., 10%, 30%, or even 75%) are used in industrial cleaning solutions for descaling and sterilization processes in breweries, food processing plants, and medical equipment .

Case Study 1: this compound in Wound Management

A clinical study demonstrated that a dilute solution of this compound significantly reduced infection rates in patients with chronic wounds. The solution was applied during dressing changes, leading to improved healing outcomes compared to standard antiseptics.

Case Study 2: Biofuel Production Using this compound

Research conducted on acetogenic bacteria revealed that using this compound as an intermediate significantly enhanced ethanol yields from lignocellulosic biomass. This method showcases the potential of this compound in sustainable energy production.

Wirkmechanismus

The mechanism of action of acetic acid-18O2 involves its incorporation into various chemical and biological processes. In metabolic studies, it is used to trace the pathways of this compound metabolism, providing insights into enzyme activities and reaction intermediates. The labeled oxygen atoms allow researchers to follow the fate of this compound in complex systems, helping to elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Chemical and Physical Properties

Acetic acid belongs to the carboxylic acid family, sharing functional groups with formic, propionic, and butyric acids. Key differences include:

| Property | This compound | Formic Acid | Propionic Acid | Butyric Acid |

|---|---|---|---|---|

| Formula | CH₃COOH | HCOOH | CH₃CH₂COOH | CH₃(CH₂)₂COOH |

| Molecular Weight | 60.05 g/mol | 46.03 g/mol | 74.08 g/mol | 88.11 g/mol |

| pKa | 4.76 | 3.75 | 4.88 | 4.83 |

| Boiling Point | 118°C | 100.8°C | 141°C | 163°C |

| Primary Sources | Vinegar, biomass pyrolysis | Ant venom, biomass | Dairy fermentation | Rumen fermentation |

This compound’s intermediate pKa allows selective reactivity in organic synthesis, balancing acidity and stability better than formic acid (stronger acid) or propionic acid (weaker) .

Analytical Behavior

Detection methods for this compound vary in accuracy due to its proton affinity (748 kJ/mol). In pretreated biomass hydrolysates, APCI-MS underestimates this compound concentrations (e.g., 0.7 g/L vs. HPLC’s 1.4 g/L) due to competition with high-proton-affinity compounds like furfural (820 kJ/mol) . Formic acid, analyzed in negative ion mode, avoids such interference . In HPLC, this compound serves as a mobile-phase modifier (with methanol), enabling precise phenolic compound separation, whereas phosphoric acid offers alternative elution gradients .

Biologische Aktivität

Acetic acid, a simple carboxylic acid, has been extensively studied for its biological activities, particularly its antimicrobial properties. This article delves into the various biological effects of this compound, supported by data tables and research findings from diverse sources.

Overview of this compound

This compound (CH₃COOH) is a colorless liquid organic compound with a pungent smell. It is commonly found in vinegar, where it constitutes 4-8% of the solution. Beyond its culinary uses, this compound has significant applications in medicine and industry due to its biological activity.

Antimicrobial Properties

Bactericidal Effects

this compound has demonstrated strong antimicrobial properties against a wide range of bacteria, including both Gram-positive and Gram-negative strains. A standardized study showed that a 3% solution of this compound effectively killed various pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.16 - 0.31% |

| P. aeruginosa | 0.16 - 0.31% |

| S. aureus | 0.125% |

| A. baumannii | 0.31% |

This data indicates that this compound can inhibit bacterial growth at very low concentrations, making it a potent candidate for treating infections, particularly in burn patients .

This compound exerts its antibacterial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. The acidification caused by this compound also interferes with metabolic processes within bacterial cells, enhancing its bactericidal activity .

Case Study: Efficacy Against Biofilms

A study investigated the effectiveness of this compound against biofilm-forming pathogens, which are notoriously difficult to treat due to their protective matrix. Results showed that this compound not only inhibited planktonic growth but also prevented biofilm formation and eradicated mature biofilms after three hours of exposure .

Physiological Effects

Impact on Human Health

Research indicates that this compound can influence various physiological parameters without adverse effects at certain doses. For instance, a study administering this compound at doses equivalent to 290 mg/kg body weight per day reported no significant negative health impacts on rats .

Applications in Medicine

This compound has been utilized in medical settings for over 6000 years as an antiseptic agent. Its effectiveness in treating infections, particularly in wound care and surgical settings, is well-documented . The compound's ability to kill pathogens like M. tuberculosis further underscores its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. How can I accurately determine the molarity of acetic acid in a dilute solution (e.g., vinegar) using titration?

Methodology :

- Use acid-base titration with NaOH (1.00 M) and phenolphthalein as an indicator. The endpoint is marked by a color shift from colorless to pink (pH 8.2–10.0).

- Key Steps :

- Standardize NaOH using a primary standard (e.g., potassium hydrogen phthalate).

- Dilute the sample (e.g., vinegar) to reduce errors from color interference.

- Conduct triplicate trials to minimize human errors (e.g., overshooting the endpoint or measurement inaccuracies).

- Error Mitigation : Calibrate burettes and pipettes, and account for temperature effects on solution density. Reported errors (~13.6%) often arise from improper technique or equipment .

Q. What purification methods are recommended for isolating glacial this compound from aqueous solutions?

Methodology :

- Fractional Distillation : Separate this compound (BP: 118°C) from water using a Vigreux column. Add an entrainer (e.g., toluene) to break the azeotrope.

- Liquid-Liquid Extraction : Use solvents like ethyl heptanoate, which has high distribution coefficients for this compound in ternary systems (water–carboxylic acid–solvent) at 288–308 K. Validate phase equilibrium data using Othmer-Tobias correlations .

- Crystallization : Cool concentrated solutions to <16°C to precipitate glacial this compound .

Advanced Research Questions

Q. How do I design experiments to optimize this compound production via fermentation?

Methodology :

-

Orthogonal Experimental Design : Test variables (e.g., temperature, inoculation size, ventilation rate) using an L9(3^4) matrix. Measure total acid content as the response variable.

Factor Levels Temperature (°C) 30, 32, 34 Ventilation (L/min) 3, 4, 5 Inoculation (%) 0.14, 0.18, 0.22 -

Statistical Analysis : Apply ANOVA to identify significant factors. For example, ventilation rate often has a stronger effect on yield than temperature in Acetobacter fermentations .

Q. How can I model vapor-liquid equilibrium (VLE) data for reactive distillation of this compound in multicomponent systems?

Methodology :

- Data Correlation : Use the UNIQUAC or NRTL models to predict activity coefficients in quaternary systems (this compound, isopropanol, water, isopropyl acetate). Validate against experimental tie-line data.

- Challenges : Account for reaction kinetics (e.g., esterification) and non-ideal behavior. Software like Aspen Plus® can simulate reactive distillation columns, but experimental validation at 1 atm and 60–100°C is critical .

Q. What experimental approaches resolve contradictions in this compound’s inhibitory effects on microbial fermentation?

Methodology :

- Factorial Design : Use a 3² factorial setup to test this compound concentration (0–15 g/L) and pH (4–6) on S. cerevisiae. Measure ethanol yield, biomass growth, and sugar consumption rates.

- Key Findings : this compound >10 g/L and pH <5 synergistically inhibit xylose metabolism but have minimal impact on glucose uptake. Use adaptive laboratory evolution (ALE) to engineer acid-tolerant strains .

Q. Data Analysis & Interpretation

Q. How do I analyze conflicting results in this compound’s role in biomass pretreatment?

Case Study :

-

Box-Behnken Design : Test variables (acid concentration, time, solid ratio) for sugar beet pulp pretreatment. A 17-run design with R² >0.90 reveals this compound’s superiority over oxalic/maleic acids in releasing total sugars (TS).

Pretreatment Max TS (g/L) Optimal Time (min) This compound 17.7 30 Oxalic Acid 8.0 27.5 -

Resolution : Conflicting TS values arise from feedstock variability. Replicate experiments under controlled pressure (e.g., 15 psi) to standardize results .

Q. What statistical tools validate phase equilibrium data in this compound extraction studies?

Tools :

- Othmer-Tobias Plot : Linearize tie-line data with vs. , where and are solute distributions in aqueous/organic phases.

- Separation Factor () : Calculate . Values >1 indicate efficient extraction (e.g., for ethyl heptanoate at 298 K) .

Q. Tables for Reference

Table 1 : Error Sources in Titration (Basic Research)

| Error Type | Impact | Mitigation |

|---|---|---|

| NaOH Degradation | Overestimates this compound | Standardize weekly |

| Indicator Delay | Endpoint overshooting | Use pH meter for validation |

| Parallax in Burette | ±0.05 mL error | Train technicians on meniscus reading |

Table 2 : Fermentation Optimization (Advanced Research)

| Factor | Optimal Level | Contribution to Yield |

|---|---|---|

| Temperature | 32°C | 28% |

| Ventilation | 4 L/min | 52% |

| Inoculation | 0.18% | 20% |

Eigenschaften

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-NUQCWPJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583900 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17217-83-3 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid-18O2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.